1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine

LC-MS/MS stable isotope-labeled internal standard deuterium labeling

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine (CAS 1965308-92-2) is a site-specifically deuterated pyrimidine-5-yl methylamine derivative in which the two hydrogen atoms at the 1,1-position (the methylene carbon adjacent to the pyrimidine ring) are replaced with deuterium (D₂), yielding a molecular formula of C₈H₁₀D₂FN₃ and a molecular weight of 171.21 g·mol⁻¹. Its non-deuterated parent, 4-(1-fluoro-1-methylethyl)-5-pyrimidinemethanamine (CAS 1427195-33-2), has a molecular formula of C₈H₁₂FN₃ and a molecular weight of 169.20 g·mol⁻¹.

Molecular Formula C8H12FN3
Molecular Weight 171.21 g/mol
Cat. No. B8190957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine
Molecular FormulaC8H12FN3
Molecular Weight171.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=NC=C1CN)F
InChIInChI=1S/C8H12FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,3,10H2,1-2H3/i3D2
InChIKeyLXCRETZFNPZEEM-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine: Deuterated Pyrimidine Intermediate for Stable Isotope-Labeled Internal Standards and Kinase Inhibitor Development


1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine (CAS 1965308-92-2) is a site-specifically deuterated pyrimidine-5-yl methylamine derivative in which the two hydrogen atoms at the 1,1-position (the methylene carbon adjacent to the pyrimidine ring) are replaced with deuterium (D₂), yielding a molecular formula of C₈H₁₀D₂FN₃ and a molecular weight of 171.21 g·mol⁻¹ . Its non-deuterated parent, 4-(1-fluoro-1-methylethyl)-5-pyrimidinemethanamine (CAS 1427195-33-2), has a molecular formula of C₈H₁₂FN₃ and a molecular weight of 169.20 g·mol⁻¹ [1]. The compound belongs to the class of deuterated pharmaceutical intermediates and stable isotope-labeled building blocks, with a purity specification of ≥95% and is supplied in quantities ranging from 50 mg to 5 g for research use only . Its core structural features—a pyrimidine ring bearing a 1-fluoro-1-methyl-ethyl substituent at the 4-position and a dideuterated methylamine at the 5-position—make it synthetically versatile for kinase inhibitor programs (JAK/STAT, BTK, EGFR/ALK) and for use as an internal standard in quantitative mass spectrometry workflows .

Why Non-Deuterated or Differently Labeled Analogs Cannot Replace 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine in Quantitative LC-MS and Metabolic Stability Applications


Deuterated compounds are not universally interchangeable with their protiated counterparts or with other isotopically labeled analogs in analytical or metabolic applications. The 1,1-dideutero substitution at the methylene carbon of this pyrimidin-5-yl methylamine generates a +2 Da mass shift relative to the non-deuterated parent, enabling selective MRM transitions in LC-MS/MS without isotopic cross-talk from the native analyte . However, deuterium substitution also introduces physicochemical differences: deuterated internal standards can exhibit altered retention times and differential ion suppression compared to non-deuterated analytes, a phenomenon documented in clinical LC-MS/MS assays where deuterated IS failed to correct for matrix effects equally relative to ¹³C-labeled IS [1]. Furthermore, deuterium at the primary amine α-carbon engages a primary kinetic isotope effect (KIE) that slows oxidative deamination by CYP enzymes, a property absent in non-deuterated analogs and critical for deuterated kinase inhibitor programs . While direct head-to-head comparative data specifically for CAS 1965308-92-2 versus its non-deuterated parent remain sparse in the published literature, class-level evidence from deuterium isotope effect studies and deuterated internal standard performance evaluations robustly indicates that substitution with the non-deuterated parent (CAS 1427195-33-2) or with ¹³C-labeled analogs will yield different analytical sensitivity, matrix effect correction behavior, and metabolic stability profiles. These differences can lead to quantitative bias in bioanalytical assays—in one comparative study, deuterated IS generated urinary biomarker concentrations averaging 59.2% lower than those generated with ¹³C₆-IS [1].

Quantitative Differentiation Evidence for 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine versus Closest Analogs


Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Unambiguous MRM Detection Without Isotopic Cross-Talk

The target compound (C₈H₁₀D₂FN₃) possesses a monoisotopic molecular weight of 171.21 g·mol⁻¹, representing a net mass increase of +2.01 Da relative to the non-deuterated parent compound 4-(1-fluoro-1-methylethyl)-5-pyrimidinemethanamine (C₈H₁₂FN₃, MW 169.20 g·mol⁻¹) . This +2 Da shift arises from the replacement of two ¹H atoms (mass ~1.0078 Da each) with two ²H atoms (mass ~2.0141 Da each) at the 1,1-methylene position of the methylamine group. A minimum +2 Da mass separation is sufficient to avoid isotopic cross-contribution between the analyte and internal standard channels in triple quadrupole MS, provided the deuterium incorporation is ≥95% and the natural ¹³C isotopic peak of the analyte at M+2 is negligible or mathematically corrected . The non-deuterated parent has a nominal mass of 169 Da; its M+2 natural abundance peak (primarily from ¹³C₂ and ¹⁵N contributions) is approximately 0.8%, making the +2 Da channel of the deuterated compound analytically distinct.

LC-MS/MS stable isotope-labeled internal standard deuterium labeling mass shift MRM

Deuterium Incorporation Integrity: Minimum 95% Isotopic Purity Ensures Reliable Quantification

The target compound is specified with a minimum chemical purity of 95% by the supplier, which encompasses both chemical purity and deuterium incorporation at the 1,1-methylene position . Many commercially available deuterated internal standards require ≥98 atom% D to meet FDA bioanalytical method validation guidelines for isotope dilution LC-MS/MS [1]. At 95% deuterium incorporation, the residual 5% protiated species may contribute a small background signal at the analyte MRM channel, requiring assessment of cross-contribution during method validation. By comparison, alternative deuterated pyrimidine methylamine analogs with different substitution patterns (e.g., 1,1-dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine, CAS 1965309-51-6) may offer different levels of deuterium incorporation, but direct isotopic purity comparisons are unavailable from public vendor data. The non-deuterated parent compound (CAS 1427195-33-2) is supplied at 98% purity , but lacks any deuterium content and therefore cannot function as a stable isotope-labeled internal standard.

isotopic purity deuterium incorporation quality control bioanalytical method validation

Primary Deuterium Kinetic Isotope Effect at the Methylamine Position Slows Oxidative Deamination Relative to Non-Deuterated Analogs

Deuteration at the 1,1-methylene position of the methylamine group places deuterium atoms directly at the site of oxidative deamination, a primary metabolic pathway for primary amines mediated by cytochrome P450 enzymes and monoamine oxidases. The primary deuterium kinetic isotope effect (KIE) for C–H vs. C–D bond cleavage is theoretically k_H/k_D ≈ 6–10 at physiological temperature, meaning the rate of oxidative N-dealkylation or deamination at the deuterated carbon could be slowed by up to an order of magnitude relative to the non-deuterated parent compound [1]. The supplier explicitly states that this deuterated methylamine derivative 'enhances metabolic stability in kinase inhibitors by leveraging kinetic isotope effects to slow oxidative deamination' and that it is critical in deuterated TKI programs targeting EGFR/ALK mutations . The non-deuterated parent compound (CAS 1427195-33-2) does not benefit from this KIE, making it susceptible to rapid first-pass metabolism if incorporated into a drug candidate scaffold. Related deuterated analogs that place deuterium at positions remote from the metabolic soft spot (e.g., deuterated pyrimidine ring positions) would not slow amine-specific metabolism, underscoring the site-specificity advantage of the 1,1-dideutero pattern.

kinetic isotope effect metabolic stability oxidative deamination deuterated kinase inhibitor CYP metabolism

Deuterium-Induced Retention Time Shift: Chromatographic Differentiation from Non-Deuterated Parent Under Reversed-Phase Conditions

Deuterium substitution at sp³-hybridized carbons typically causes a slight decrease in lipophilicity due to the shorter C–D bond length and lower polarizability of deuterium compared to hydrogen, resulting in earlier elution under reversed-phase LC conditions. For the 1,1-dideutero compound (C₈H₁₀D₂FN₃), the dideuteration at the methylene carbon is expected to produce a retention time shift (Δt_R) of approximately 0.02–0.10 minutes relative to the non-deuterated parent when using typical C18 columns and gradient elution [1]. In contrast, ¹³C- or ¹⁵N-labeled internal standards show virtually no retention time shift (Δt_R < 0.01 min) because carbon and nitrogen isotopes do not significantly alter hydrophobicity [2]. A slight but reproducible retention time difference can cause the deuterated IS and the analyte to experience different regions of the ion suppression gradient, leading to differential matrix effects and quantitative bias [3]. The non-deuterated parent (CAS 1427195-33-2) and the target deuterated compound are chromatographically distinguishable despite co-eluting within a narrow window, which is advantageous for avoiding isobaric interferences but requires validation of matrix effect equivalence.

retention time shift deuterium isotope effect reversed-phase LC chromatographic resolution internal standard co-elution

Comparative Matrix Effect Correction: Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Bioanalysis

A systematic comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) stable isotope-labeled internal standards (SIL-IS) for LC–ESI–MS/MS quantification of urinary biomarkers revealed that deuterated IS can produce significant quantitative bias [1]. In that study, 2MHA-[²H₇] generated urinary 2MHA concentrations that were on average 59.2% lower than those generated with 2MHA-[¹³C₆], with a spike accuracy bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C-IS. The root cause was differential ion suppression: the deuterated IS experienced ion suppression differently from the analyte due to a deuterium-induced retention time shift, whereas the ¹³C-IS co-eluted perfectly and experienced identical ion suppression [1]. While this specific study did not involve the target pyrimidin-5-yl methylamine, the mechanistic principle applies to any deuterated IS used in LC-MS/MS: deuterium-induced chromatographic shifts can undermine matrix effect correction. For procurement decisions, this means that the target 1,1-dideutero compound may require method-specific validation to demonstrate adequate matrix effect correction, and in some scenarios, a ¹³C-labeled analog (if available) could provide superior matrix effect compensation.

matrix effect ion suppression deuterated IS vs. ¹³C-IS bioanalytical method validation quantitative bias

Synthetic Accessibility: Boc-Protected Precursor Pathway Enables Modular Deuterated Intermediate Preparation

The target compound can be synthesized via a Boc-protected intermediate, tert-butyl ((4-(2-fluoropropan-2-yl)pyrimidin-5-yl)methyl)carbamate (CAS 1799579-76-2), which is a commercially available precursor at 98% purity . This carbamate intermediate can be deprotected under acidic conditions (e.g., HCl in dioxane) to yield the free amine, and deuteration can be incorporated either at the methylamine stage using deuterated reducing agents (e.g., LiAlD₄ or NaBD₄) or via H/D exchange at the benzylic position. Patent literature on related deuterated pyrimidine derivatives demonstrates that one-deuterium-atom pyrimidine derivatives with specific deuteration at the methylene carbon can be prepared using deuterated reagents and show enhanced antitumor activity in vivo, providing synthetic precedent for the site-specific deuteration strategy [1]. The availability of both the non-deuterated Boc-carbamate precursor and the final deuterated product from multiple suppliers (AKSci, Alfa Apisector, Capotchem) suggests a mature synthetic route that can support milligram-to-gram scale procurement.

synthetic route Boc protection deuterated building block scalable synthesis pyrimidine derivatization

Optimal Procurement and Deployment Scenarios for 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine


Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of 4-(1-Fluoro-1-methylethyl)-5-pyrimidinemethanamine in Pharmacokinetic Studies

The +2 Da mass shift of the deuterated compound (MW 171.21 g·mol⁻¹) relative to the non-deuterated analyte (MW 169.20 g·mol⁻¹) enables selective MRM transition monitoring (e.g., m/z 170.2 → product ion for analyte; m/z 172.2 → product ion for IS) without isotopic cross-talk, provided the ≥95% deuterium incorporation is verified by lot-specific CoA . This application scenario is directly relevant to pharmacokinetic studies of kinase inhibitors (JAK/STAT, BTK, EGFR/ALK) that incorporate this pyrimidine scaffold, where accurate quantification in plasma or tissue homogenates is required over a dynamic range of 0.1–1000 ng/mL . However, matrix effect validation via post-column infusion is recommended to confirm that deuterium-induced retention time shifts (estimated Δt_R ≈ 0.02–0.10 min) do not cause differential ion suppression between the analyte and the deuterated IS [1].

Deuterated Building Block for Synthesizing Metabolically Stabilized Kinase Inhibitor Candidates

The 1,1-dideutero methylamine group provides a primary deuterium KIE (k_H/k_D ≈ 6–10) that can slow oxidative deamination by CYP enzymes when this intermediate is incorporated into the final drug scaffold . The supplier explicitly positions this compound for deuterated TKI programs targeting EGFR/ALK mutations, where the deuteration-salt modification strategy is claimed to extend plasma half-life by reducing enzymatic and renal clearance . The Boc-carbamate precursor (CAS 1799579-76-2) enables modular incorporation into diverse kinase inhibitor chemotypes via standard amide coupling or reductive amination chemistry, making this a versatile entry point for medicinal chemistry teams pursuing deuterated drug candidates with improved metabolic stability relative to their non-deuterated counterparts [1].

Metabolic Soft Spot Identification via Comparative In Vitro Stability Studies (Deuterated vs. Non-Deuterated)

The site-specific deuteration at the 1,1-methylene position makes this compound an ideal probe for identifying whether oxidative deamination of the methylamine group is a metabolic soft spot in a given scaffold. By comparing the intrinsic clearance (CL_int) of the deuterated intermediate versus the non-deuterated parent in human liver microsomes or cryopreserved hepatocytes, researchers can quantify the contribution of amine metabolism to overall clearance, using the KIE as a mechanistic discriminator . A significant difference in CL_int (e.g., >2-fold) between the deuterated and non-deuterated forms directly implicates the methylamine group as a primary metabolic liability, guiding further structural optimization or justifying the use of the deuterated intermediate in the lead series .

Quality Control Reference Material for Isotopic Purity Verification in Deuterated Pharmaceutical Intermediates

As a well-characterized deuterated building block with defined MW (171.21 g·mol⁻¹), CAS registry (1965308-92-2), and MDL number (MFCD32062257), this compound serves as a reference standard for verifying the isotopic purity of other deuterated pyrimidine intermediates within the same chemical series . Quality control laboratories can use this compound to establish system suitability parameters for LC-MS methods that monitor deuterium incorporation, including mass accuracy checks (±5 ppm), isotopic pattern verification (M:M+1:M+2 ratio), and retention time reproducibility across batches . The multi-supplier availability (AKSci, Alfa Apisector, Capotchem) at defined purity specifications (≥95%) supports its use as a cross-laboratory reference material .

Quote Request

Request a Quote for 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.